Acrolein oxime

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Acrolein oxime is an organic compound with the chemical formula . It is a colorless to pale yellow oily liquid that is soluble in water and has a characteristic odor. Acrolein oxime is derived from acrolein, a reactive aldehyde, through the reaction with hydroxylamine. The compound has a boiling point of approximately 35 °C under reduced pressure (9 mm Hg) and a specific gravity of about 0.996 at 15 °C .

Acrolein oxime is synthesized primarily through the reaction of acrolein with hydroxylamine hydrochloride in the presence of a neutralizing agent like calcium carbonate. This process is conducted at temperatures not exceeding 50 °C and requires careful control of pH (maintained between 6.5 and 9) to ensure optimal yields . The reaction typically proceeds as follows:

- Reagents: Acrolein and hydroxylamine hydrochloride.

- Conditions: Maintain pH between 6.5 and 9; temperature below 50 °C.

- Isolation: The resulting oxime can be extracted using organic solvents or by salting out from the aqueous solution.

Acrolein oxime finds applications in various fields, particularly in organic synthesis and polymer chemistry. Its derivatives are used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Furthermore, due to its reactivity, it serves as an important intermediate in the synthesis of acrylonitrile and other nitrogen-containing compounds .

Interaction studies involving acrolein oxime have highlighted its role as a reactive electrophile capable of modifying biomolecules. Research indicates that it can react with amino acids and proteins, leading to potential changes in their structure and function. Such interactions may have implications for understanding its biological effects and toxicity profiles .

Acrolein oxime shares structural similarities with several other compounds, particularly those containing oxime functional groups or related aldehydes. Below is a comparison highlighting its uniqueness:

| Compound | Structure | Key Characteristics |

|---|---|---|

| Acetaldehyde Oxime | Derived from acetaldehyde; lower boiling point than acrolein oxime. | |

| Propionaldehyde Oxime | Similar structure; used in similar synthesis routes but less reactive. | |

| Butyraldehyde Oxime | Higher molecular weight; exhibits different reactivity patterns compared to acrolein oxime. | |

| Benzaldehyde Oxime | Aromatic compound; distinct reactivity due to the presence of a phenyl group. |

Acrolein oxime is unique due to its ability to readily undergo dehydration to form acrylonitrile and its significant role in polymerization reactions, which are not as prominent in the similar compounds listed above.

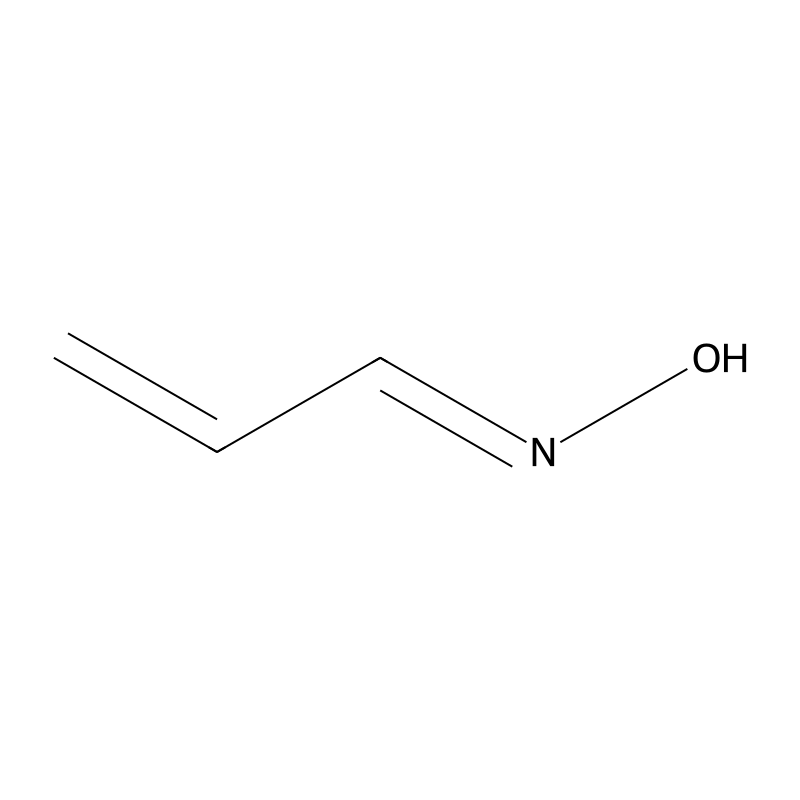

Acrolein oxime is classified as an aldoxime, specifically a (E)-configured compound with the IUPAC name N-prop-2-enylidenehydroxylamine. Its structure consists of a hydroxylamine group (-NOH) conjugated to an unsaturated carbon chain derived from acrolein:

The compound’s unsaturated backbone enables unique reactivity, distinguishing it from saturated aldoximes like propionaldehyde oxime (C₃H₇NO).

Historical Context and Significance in Organic Chemistry

Acrolein oxime’s synthesis was first documented in a 1944 patent describing its production via the reaction of acrolein with hydroxylamine salts. This method aligned with the broader development of oximes as intermediates in organic synthesis. Acrolein itself, discovered in 1839 by Jöns Jacob Berzelius, was initially recognized for its role in glycerol decomposition. The oxime derivative’s significance lies in its stability compared to acrolein, which polymerizes readily under acidic or alkaline conditions.

Nomenclature and Synonyms

Acrolein oxime is referenced by multiple names in chemical literature:

| Synonym | CAS Number | Source |

|---|---|---|

| (E)-Acrolein oxime | 28051-67-4 | |

| 2-Propenal, oxime | 5314-33-0 | |

| Acrylaldehyde oxime | N/A | |

| (NE)-N-prop-2-enylidenehydroxylamine | 5314-33-0 |

The E-configuration denotes the spatial arrangement of substituents on the imine nitrogen and carbon.

The primary synthetic route for acrolein oxime production involves the direct condensation reaction between acrolein and hydroxylamine hydrochloride in the presence of a neutralizing agent . This fundamental reaction follows the general mechanism of oxime formation, where the nucleophilic hydroxylamine attacks the carbonyl carbon of acrolein, followed by elimination of water to yield the oxime product [2].

The reaction mechanism proceeds through a tetrahedral intermediate formation [2]. Initially, hydroxylamine undergoes proton-catalyzed nucleophilic attack on the carbonyl carbon atom of acrolein, forming a hemiaminal intermediate [2]. This tetrahedral intermediate subsequently undergoes dehydration via protonation of the hydroxyl function and elimination of water, ultimately yielding acrolein oxime [2].

The stoichiometric reaction can be represented as follows, where acrolein reacts with hydroxylamine hydrochloride in the presence of calcium carbonate as a neutralizing agent . The process requires careful control of reaction parameters, with temperatures maintained below 50°C and pH values between 6.5 and 9 to ensure optimal yields .

Table 1: Fundamental Reaction Parameters for Acrolein Oxime Synthesis

| Parameter | Optimal Range | Reference Conditions |

|---|---|---|

| Temperature | Below 50°C | 25-50°C |

| pH Range | 6.5-9.0 | 7.4 optimal |

| Reaction Time | 30 minutes - 10 hours | 1-4 hours typical |

| Hydroxylamine Equivalents | 1.0-1.2 | 1.2 equivalents |

The reaction proceeds most efficiently under acidic conditions, with approximately pH 4.5 being advantageous for rapid oxime formation [2] [3]. However, industrial processes typically operate at slightly higher pH values to balance reaction rate with product stability . The acid catalysis facilitates both the nucleophilic attack and the subsequent dehydration step, though excessive acidity can protonate the hydroxylamine, reducing its nucleophilicity [2].

Optimized Reaction Conditions and Catalytic Systems

Optimization of acrolein oxime synthesis focuses on maximizing conversion efficiency while minimizing side reactions and operational costs [4]. Temperature represents a critical parameter, with elevated temperatures increasing reaction rates but potentially leading to undesirable side reactions [3]. Studies demonstrate that reaction rates increase substantially with temperature, though careful balance must be maintained to prevent thermal degradation of products [5].

The pH optimization represents a complex balance between multiple competing factors [2] [6]. At very low pH values below 3, the reaction slows significantly due to protonation of hydroxylamine, which reduces its nucleophilicity [2]. Conversely, at high pH values above 9, the acid-catalyzed dehydration step becomes less efficient [6]. The optimal pH range of 4.5-7.4 maximizes both the nucleophilic attack rate and dehydration efficiency [2] [3].

Table 2: Catalytic Systems for Acrolein Oxime Synthesis Optimization

| Catalyst System | Temperature (°C) | Reaction Time | Yield (%) | Reference Method |

|---|---|---|---|---|

| Bismuth oxide grinding | Room temperature | 5-30 minutes | 60-98 | Solvent-free |

| Zinc oxide | 140-170 | 5-15 minutes | 80-98 | Microwave-assisted |

| Pyridine/HCl | Reflux conditions | 1-4 hours | 70-85 | Traditional |

| Silica gel support | 80-100 | 4 minutes | >76 | Microwave |

Recent advances in catalytic systems have introduced solvent-free methodologies using bismuth oxide as a catalyst [4]. This approach utilizes local heat generated by grinding reactants with bismuth oxide in a mortar and pestle, achieving excellent yields of 60-98% at room temperature [4]. The bismuth oxide catalyst system demonstrates superior versatility, effectively catalyzing both aldoxime and ketoxime formation without requiring microwave irradiation or additional additives [4].

Microwave-assisted synthesis represents another significant optimization approach [7]. Utilizing hydroxylamine hydrochloride with zinc oxide under microwave irradiation achieves yields of 80-98% with dramatically reduced reaction times of 5-15 minutes at temperatures of 140-170°C [7]. This method offers substantial improvements in both time efficiency and energy consumption compared to traditional reflux conditions [7].

The reaction kinetics follow complex patterns depending on solvent systems and concentration [8]. In various organic solvents including benzene, chlorobenzene, and dichloromethane, the reaction order with respect to acrolein oxime concentration ranges from 2.3 to 2.6 [8]. In more polar solvents such as acetone and tetrahydrofuran, higher reaction orders of 3.5 and 3.8 respectively are observed [8].

Alternative Synthetic Approaches and Derivatives

Alternative synthetic methodologies for acrolein oxime production have emerged to address specific industrial requirements and overcome limitations of conventional approaches [9] [10]. Radiation-induced polymerization techniques provide alternative pathways for generating acrolein oxime derivatives, particularly useful for specialized applications requiring specific molecular weight distributions [10].

The radiation-induced approach operates through distinct mechanisms depending on temperature conditions [10]. Above room temperature, an anionic mechanism predominates, while below -23°C, cationic mechanisms become dominant [10]. At intermediate temperatures near -5°C, competitive mechanisms occur simultaneously, providing opportunities for selective product formation [10].

Table 3: Alternative Synthetic Approaches and Their Characteristics

| Method | Temperature Range | Mechanism | Primary Products | Conversion Efficiency |

|---|---|---|---|---|

| Radiation-induced | Room temp to -78°C | Anionic/Cationic | Oxime derivatives | Variable |

| Oxidative amination | 100-200°C | Free radical | N-substituted products | >90% |

| Condensation polymerization | 60-80°C | Thermal | Polymeric oximes | 65-90% |

| Ultrasonic synthesis | Room temperature | Mechanical activation | Standard oximes | 70-85% |

Polyacrolein oxime synthesis represents a significant derivative approach, where polyacrolein undergoes condensation reactions with hydroxylamine to produce polymeric materials containing approximately 90% oxime functional groups [9]. These polymeric oximes can exist in both free and cyclic forms, with the formation of N-hydroxypiperidine rings through interaction of neighboring oxime groups [9].

The oxidative amination approach utilizes meta-chloroperoxybenzoic acid for oxidation of aliphatic amines, achieving very high yields exceeding 90% in reaction times of approximately 20 minutes at room temperature [7]. This method provides an alternative pathway that bypasses the traditional hydroxylamine-carbonyl condensation route [7].

Ultrasonic synthesis methodologies have gained attention for their ability to enhance reaction rates and yields through mechanical activation [7]. These approaches typically employ ethanol as solvent with anhydrous sodium sulfate, achieving yields ranging from 51% to 99% with significantly reduced reaction times [7]. The ultrasonic activation facilitates better mixing and mass transfer, leading to more efficient conversions [7].

Industrial-Scale Production Challenges and Innovations

Industrial-scale production of acrolein oxime faces numerous technical and economic challenges that require innovative solutions [11] [12] [13]. The primary challenges include reaction exothermicity management, product purification, waste stream handling, and process safety considerations during scale-up operations [11].

Temperature control represents a critical challenge in industrial synthesis, as the condensation reaction is moderately exothermic and temperature excursions can lead to side product formation [11]. Industrial processes typically employ continuous stirred tank reactors with sophisticated temperature control systems to maintain optimal reaction conditions [5]. The reactor design must accommodate the need for efficient heat removal while ensuring adequate mixing for homogeneous reaction conditions [5].

Table 4: Industrial Production Parameters and Economic Considerations

| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale | Economic Impact |

|---|---|---|---|---|

| Reactor Volume | <1 L | 10-100 L | >1000 L | Capital investment |

| Temperature Control | ±2°C | ±1°C | ±0.5°C | Product quality |

| Residence Time | 1-4 hours | 2-6 hours | 4-8 hours | Throughput |

| Conversion Efficiency | 80-95% | 85-92% | 90-96% | Raw material costs |

| Purification Steps | 2-3 | 3-4 | 4-6 | Operating expenses |

Process intensification strategies focus on reducing reaction times and improving space-time yields [11]. Continuous flow reactors offer advantages over batch processes, including better temperature control, reduced inventory of hazardous materials, and improved heat and mass transfer characteristics [11]. These systems can operate at higher concentrations and shorter residence times while maintaining high conversion efficiencies [11].

Purification challenges arise from the need to separate acrolein oxime from unreacted starting materials, by-products, and catalyst residues [12]. Industrial processes typically employ multi-stage separation sequences including absorption, distillation, and crystallization operations [12]. The volatility of acrolein oxime requires careful design of separation equipment to minimize product losses [12].

Economic optimization focuses on raw material utilization, energy consumption, and waste minimization [13]. The cost structure is dominated by raw material expenses, particularly high-purity hydroxylamine hydrochloride, which represents a significant portion of total production costs [13]. Process innovations targeting higher conversion efficiencies and reduced hydroxylamine usage provide substantial economic benefits [13].

Environmental considerations drive the development of greener production technologies [12]. Solvent-free processes and recyclable catalyst systems reduce environmental impact while potentially lowering production costs [4]. The development of continuous processes with integrated separation and recycling systems represents a key innovation area for sustainable industrial production [12].

Recent technological advances include the implementation of advanced process control systems that optimize reaction conditions in real-time based on product quality measurements [11]. These systems use model predictive control algorithms to maintain optimal temperature, pH, and residence time profiles, maximizing yield while minimizing energy consumption [11].

Acrolein oxime exhibits a planar molecular geometry with the chemical formula C₃H₅NO and a molecular weight of 71.08 grams per mole [1] [2]. The compound exists as geometric isomers due to the presence of the oxime functional group (C=N-OH), which restricts rotation around the carbon-nitrogen double bond [3] [4].

The two primary stereoisomers are designated as syn and anti forms, referring to the relative positions of the hydroxyl group and the aldehyde hydrogen with respect to the carbon-nitrogen double bond [3]. Under equilibrium conditions, the anti form predominates, comprising approximately 83% of the mixture, while the syn form accounts for about 17% [5]. This distribution reflects the greater thermodynamic stability of the anti configuration due to reduced steric hindrance [5].

The molecular structure features a conjugated system involving the C=C double bond of the propenyl group and the C=N double bond of the oxime functionality [2] [6]. This extended conjugation contributes to the planar geometry and influences the electronic properties of the molecule [6]. The compound exhibits E/Z stereochemistry around the oxime double bond, with the E configuration being thermodynamically favored [2] [7].

| Stereoisomer | Relative Abundance (%) | Configuration | Stability |

|---|---|---|---|

| Anti form | 83 | More stable | Thermodynamically favored |

| Syn form | 17 | Less stable | Higher energy configuration |

Spectroscopic Analysis (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Infrared Spectroscopy

Infrared spectroscopic analysis of acrolein oxime reveals characteristic absorption bands that confirm the presence of key functional groups [8] [9]. The O-H stretching vibration appears in the region of 3200-3440 cm⁻¹, with the frequency shift indicating hydrogen bonding interactions [8]. The C=N stretching vibration is observed at 1610-1620 cm⁻¹, demonstrating the oxime functionality [8]. Additional bands include CH₂ deformation modes at 1450 cm⁻¹ [8].

The infrared spectrum shows evidence of molecular aggregation through hydrogen bonding, as indicated by the broadening and frequency shifts of the O-H and C=N stretching bands compared to isolated molecules [5]. When the compound forms complexes with metal ions, the C=N stretching frequency may shift to lower values around 1570 cm⁻¹, indicating coordination through the nitrogen atom [8].

Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance (¹H NMR) spectroscopy provides detailed structural information about acrolein oxime [10] [11]. The aldehyde proton of the oxime (HC=N-OH) appears as a characteristic doublet at 9.49 parts per million [10] [11]. This signal is particularly useful for quantitative analysis due to its distinct chemical shift and coupling pattern [10].

The vinyl protons exhibit signals in the 5.8-6.4 parts per million region, with the internal vinyl proton (=CH-) appearing as a multiplet around 6.35 parts per million [10]. The terminal vinyl protons (=CH₂) show complex splitting patterns due to coupling with adjacent protons [10]. The longitudinal relaxation time (T₁) for the aldehyde proton has been determined to be 15.348 ± 0.006 seconds, which is important for quantitative NMR measurements [10].

| Proton Type | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Aldehyde (HC=N-OH) | 9.49 | Doublet | Oxime proton |

| Vinyl internal (=CH-) | 6.35 | Multiplet | Propenyl chain |

| Vinyl terminal (=CH₂) | 5.8-6.4 | Complex | Terminal alkene |

Mass Spectrometry

Mass spectrometric analysis of acrolein oxime shows a molecular ion peak at m/z 71, corresponding to the molecular weight of the compound [1] [12]. Fragmentation patterns include the loss of nitrogen oxide (NO) to give m/z 41 [M-30]⁺, which is characteristic of oxime compounds [12] [13].

Additional fragmentation involves the formation of various hydrocarbon and nitrogen-containing fragments [12]. When derivatized with pentafluorobenzylhydroxylamine for analytical purposes, the resulting derivatives show a base peak at m/z 181, corresponding to the pentafluorotropylium ion, which is characteristic of this derivatization method [13].

Thermodynamic and Kinetic Properties

Thermodynamic Properties

Acrolein oxime exhibits temperature-dependent behavior with significant thermodynamic implications for its stability and reactivity [5] [14]. The compound undergoes thermal polymerization at temperatures above 60°C through an anionic mechanism [5]. The apparent molecular weight in benzene solution, determined cryoscopically, is 160 at a molality of 0.86, indicating an aggregation factor of 2.3 [5]. This aggregation occurs through hydrogen bonding interactions between oxime molecules [5].

The compound exists in equilibrium between syn and anti isomers, with isomerization occurring during thermal treatment [5]. The isomerization process involves proton liberation from the hydroxyl group and appears to reach equilibrium when the anti form content stabilizes at approximately 83% [5].

Kinetic Properties

The thermal polymerization kinetics of acrolein oxime have been extensively studied [5]. The initial rate of thermal bulk polymerization at 60°C is 2.73 × 10⁻⁴ mol/L·sec [5]. The polymerization follows an anionic mechanism initiated by the anion CH₂=CH-CH=N-O⁻, which arises from ionic dissociation of molecular aggregates [5].

The reaction kinetics are influenced by temperature, with anionic mechanisms dominating above room temperature and cationic mechanisms becoming significant below -23°C [12]. The activation energy for thermal polymerization reflects the energy required for aggregate dissociation and anion formation [5].

| Temperature Range | Mechanism | Rate Characteristics |

|---|---|---|

| Above 25°C | Anionic | Temperature dependent increase |

| -5°C to 25°C | Competitive | Mixed mechanism kinetics |

| Below -23°C | Cationic | Low temperature preference |

Solubility, Stability, and Reactivity in Aqueous Systems

Aqueous Solubility

Acrolein oxime demonstrates good solubility in water, forming stable aqueous solutions [16]. The compound readily dissolves in polar solvents including water, alcohols, and other protic solvents [16]. In aqueous systems, the oxime forms hydrogen-bonded aggregates that influence its physical and chemical behavior [5].

The water solubility facilitates analytical applications, including quantitative determination methods using nuclear magnetic resonance spectroscopy [10] [11]. The polar surface area of 32.59 Ų and the log P value of 0.632 indicate favorable hydrophilic characteristics [1].

Stability in Aqueous Systems

The stability of acrolein oxime in aqueous systems depends on several factors including pH, temperature, and ionic strength [17] [18]. Under neutral conditions, the compound remains relatively stable for extended periods [19]. However, at elevated temperatures or extreme pH values, decomposition pathways become significant [17].

Acidic conditions can promote acid-catalyzed reactions, while basic conditions may lead to slow hydrolysis over time [20] [18]. The compound shows good stability in buffer systems maintained at physiological pH ranges [10]. Storage under cool, dry conditions extends the shelf life significantly [19].

Reactivity in Aqueous Media

Acrolein oxime exhibits diverse reactivity patterns in aqueous systems [21] [22]. The compound can participate in complexation reactions with metal ions, forming coordination compounds through the nitrogen atom of the oxime group [8]. These complexes often show enhanced stability and altered spectroscopic properties [8].

The oxime functionality can undergo various chemical transformations including reduction, oxidation, and rearrangement reactions [21]. In the presence of reducing agents, the compound may be converted to the corresponding amine, while oxidizing conditions can lead to different nitrogen-containing products [21].

The compound demonstrates reactivity toward nucleophiles and electrophiles, making it useful as an intermediate in organic synthesis [23] [21]. Hydrolysis reactions proceed slowly under neutral conditions but can be accelerated by acid or base catalysis [18].

| Aqueous Condition | Stability | Primary Reactions | Time Scale |

|---|---|---|---|

| Neutral pH (6-8) | High | Minimal decomposition | Days to weeks |

| Acidic pH (<4) | Moderate | Acid-catalyzed processes | Hours to days |

| Basic pH (>9) | Moderate | Slow hydrolysis | Days to weeks |

| Elevated temperature | Low | Thermal decomposition | Hours |

XLogP3

UNII

Other CAS

5314-33-0